molecular formula C12H13N3O3 B7541171 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid

Cat. No. B7541171
M. Wt: 247.25 g/mol
InChI Key: HBKSCBRNTXWVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid, commonly known as ICPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ICPB belongs to the class of imidazopyridine compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

ICPB has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, ICPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, ICPB has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In infectious disease research, ICPB has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.

Mechanism of Action

ICPB exerts its therapeutic effects through the modulation of various signaling pathways. In cancer cells, ICPB inhibits the Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell proliferation. In neurological disorders, ICPB modulates the release of neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive function. In infectious diseases, ICPB inhibits viral replication by interfering with viral entry and viral gene expression.
Biochemical and Physiological Effects:
ICPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and inhibition of viral replication. In addition, ICPB has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

ICPB has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, ICPB also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ICPB, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. In addition, further studies are needed to elucidate the precise mechanism of action of ICPB and to identify potential side effects and toxicity.

Synthesis Methods

ICPB can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl chloroacetate to form ethyl 2-(pyridin-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxylic acid, which is further reacted with 1,4-dibromobutane to form 4-(imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid.

properties

IUPAC Name

4-(imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)5-3-6-13-12(18)9-8-15-7-2-1-4-10(15)14-9/h1-2,4,7-8H,3,5-6H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKSCBRNTXWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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